6-Methyl-5,6-dihydropyridin-2(1H)-one in Androgen Receptor Modulation: Stereochemistry-Driven Potency Differentiation
The (6S)-enantiomer of the 6-methyl-substituted dihydropyridin-2-one core exhibits a 4-fold greater antagonistic potency against the human androgen receptor compared to its (6R)-counterpart. The (6S)-isomer achieved an IC50 of 500 nM, whereas the (6R)-isomer demonstrated an IC50 of 2.0 µM in a cell-based transactivation assay [1]. This stereochemical dependence highlights the critical importance of procuring the correct enantiomer for projects targeting androgen receptor modulation.
| Evidence Dimension | Androgen Receptor Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 500 nM for (6S)-6-Methyl derivative |
| Comparator Or Baseline | (6R)-6-Methyl derivative: 2.0 µM (2000 nM) |
| Quantified Difference | 4-fold higher potency for the (6S)-enantiomer |
| Conditions | Human androgen receptor expressed in CV1 cells, MMTV-luciferase reporter gene transactivation assay |
Why This Matters
Procurement of the stereochemically pure (6S)-enantiomer is essential for achieving meaningful biological activity in androgen receptor-targeted drug discovery, as the racemic mixture or incorrect enantiomer would exhibit significantly reduced potency.
- [1] BindingDB. BDBM50327040 vs BDBM50327043: (6S)- and (6R)-6-Methyl-5,6-dihydropyridin-2(1H)-one derivatives. Androgen Receptor Antagonist Activity. IC50 = 500 nM and 2.0 µM, respectively. View Source
